Synthesis of Acetylenedicarboxylic Acid from Dibromosuccinic Acid: A Technical Guide
Synthesis of Acetylenedicarboxylic Acid from Dibromosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid. The primary method involves a twofold dehydrobromination of α,β-dibromosuccinic acid using a strong base, typically potassium hydroxide (B78521) in an alcoholic solvent. This process yields potassium acetylenedicarboxylate, which is subsequently acidified to produce acetylenedicarboxylic acid. First described by Polish chemist Ernest Bandrowski in 1877, this synthesis remains a fundamental route to this valuable reagent.[1]
Reaction Mechanism and Pathway
The core of the synthesis is a double elimination reaction.[2] The strong base, potassium hydroxide, facilitates the removal of two molecules of hydrogen bromide from the vicinal dihalide, dibromosuccinic acid, to form a carbon-carbon triple bond.[2][3][4]
The overall reaction can be summarized as follows:
HOOC-CH(Br)-CH(Br)-COOH + 4 KOH → KOOC-C≡C-COOK + 2 KBr + 4 H₂O KOOC-C≡C-COOK + 2 H₂SO₄ → HOOC-C≡C-COOH + 2 K₂SO₄
A visual representation of the reaction pathway is provided below.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid, based on established protocols.[5][6]
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (per 100g of Dibromosuccinic Acid) | Mass (g) |
| α,β-Dibromosuccinic Acid | C₄H₄Br₂O₄ | 275.89 | 0.36 | 100 |
| Potassium Hydroxide | KOH | 56.11 | 2.2 (1.5x theoretical) | 122 |
| Acetylenedicarboxylic Acid | C₄H₂O₄ | 114.02 | 0.26-0.32 (yield dependent) | 30-36 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Solvent | 95% Methyl Alcohol or 95% Ethyl Alcohol |
| Reaction Temperature | Reflux |
| Reaction Time | 1 hour 15 minutes - 45 minutes |
| Yield | 73-88% |
| Melting Point of Product | 175-176 °C (decomposes) |
Experimental Protocols
Two detailed experimental protocols for the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid are provided below. These protocols are based on well-established and verified procedures.[5][6]
Protocol 1: Based on Organic Syntheses
This procedure is adapted from the method described by Abbott, Arnold, and Thompson.[5]
Materials:
-
α,β-Dibromosuccinic acid: 100 g (0.36 mole)
-
Potassium hydroxide: 122 g (2.2 moles)
-
95% Methyl alcohol: 700 mL
-
Concentrated sulfuric acid
-
Ether
Procedure:
-
Preparation of Potassium Hydroxide Solution: In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.[5]
-
Reaction: Add 100 g of α,β-dibromosuccinic acid to the alkaline solution. Heat the mixture to reflux on a steam bath for one hour and fifteen minutes.[5]
-
Isolation of Salts: Cool the reaction mixture and filter with suction. Wash the collected salts with 200 cc of methyl alcohol. The dried product, a mixture of potassium bromide and potassium acetylenedicarboxylate, should weigh between 144-150 g.[5]
-
Formation of the Acid Potassium Salt: Dissolve the salt mixture in 270 cc of water. Precipitate the acid potassium salt by adding a solution of 8 cc of concentrated sulfuric acid in 30 cc of water. Allow the mixture to stand for at least three hours, or overnight, and then filter with suction.[5]
-
Formation of Acetylenedicarboxylic Acid: Dissolve the acid salt in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[5]
-
Extraction: Extract the solution with five 100-cc portions of ether.[5]
-
Final Product Isolation: Combine the ether extracts and evaporate to dryness on a steam bath. This will leave pure, hydrated crystals of acetylenedicarboxylic acid. Dry the crystals for two days over concentrated sulfuric acid in a vacuum desiccator. The final product should have a sharp decomposition point at 175–176 °C. The expected yield is 30–36 g (73–88%).[5]
Protocol 2: Alternative Procedure
This protocol presents a slightly modified approach.[6]
Materials:
-
meso-Dibromosuccinic acid: 27.6 g (100 mmol)
-
Potassium hydroxide: 31 g (550 mmol)
-
Ethanol (95%): 180 mL
-
Concentrated sulfuric acid: 17 mL
-
tert-Butyl methyl ether: 250 mL
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Reaction: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 31 g of potassium hydroxide in 180 mL of ethanol. Add 27.6 g of meso-dibromosuccinic acid to this solution. Heat the mixture under reflux with stirring for 45 minutes.[6]
-
Isolation and Purification of Mono-Potassium Salt: After cooling, the precipitated mono-potassium salt is collected. This step also serves as a purification measure, as impurities tend to remain in the solution.[6]
-
Acidification: Dissolve the collected salt in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.[6]
-
Extraction: Transfer the acidic solution to a separating funnel and extract it five times with 50 mL portions of tert-butyl methyl ether.[6]
-
Drying and Solvent Removal: Dry the combined ether phases with sodium sulfate. After filtering off the drying agent, evaporate the solvent using a rotary evaporator. The final product is obtained as a colorless solid.[6]
Experimental Workflow
The general workflow for the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid is illustrated in the following diagram.
Safety Considerations
-
Potassium Hydroxide: Solid KOH is caustic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2]
-
Bromine-containing compounds: Dibromosuccinic acid is a bromoalkane. Appropriate care should be taken during handling.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Ether: Diethyl ether is highly flammable. All heating should be conducted using a steam bath or heating mantle, and no open flames should be present.
-
Reflux: The reaction is conducted under reflux, which requires a properly assembled reflux apparatus to prevent the escape of solvent vapors.[2]
It is imperative to conduct a thorough risk assessment before performing this synthesis.[5]
References
- 1. Acetylenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]
- 4. 2080 Set G/H Q.No. 13iv \square 2079 GIE Set A Q.No. 19iii Give example o.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
